Potassium 4-butyl-1,3-thiazole-2-carboxylate
Overview
Description
Potassium 4-butyl-1,3-thiazole-2-carboxylate is a chemical compound with the molecular formula C8H10KNO2S and a molecular weight of 223.34 g/mol . It is a potassium salt of 4-butyl-1,3-thiazole-2-carboxylic acid, characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Scientific Research Applications
Potassium 4-butyl-1,3-thiazole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Safety and Hazards
The safety information for Potassium 4-butyl-1,3-thiazole-2-carboxylate indicates that it has the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
Thiazole derivatives have been known to interact with various biological targets, such as dna and topoisomerase ii .
Mode of Action
Some thiazole derivatives have been reported to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
The interaction with dna and topoisomerase ii suggests that it may affect dna replication and cell cycle progression .
Pharmacokinetics
Its molecular weight of 22334 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Based on the known effects of some thiazole derivatives, it may induce cell death by causing dna double-strand breaks .
Action Environment
It is known to be stable at room temperature , suggesting that it may be relatively stable under various environmental conditions.
Biochemical Analysis
Biochemical Properties
Potassium 4-butyl-1,3-thiazole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. Additionally, this compound can bind to specific proteins, altering their conformation and activity. These interactions are crucial for understanding the compound’s potential therapeutic applications and its role in cellular processes .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules, leading to changes in downstream cellular responses. Additionally, this compound can affect the expression of specific genes, thereby influencing cellular functions such as proliferation, differentiation, and apoptosis. These effects highlight the compound’s potential as a therapeutic agent in treating various diseases .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, this compound may inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are essential for understanding the compound’s therapeutic potential and its effects on cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its activity over extended periods. Under certain conditions, the compound may degrade, leading to a loss of activity. Understanding these temporal effects is crucial for optimizing the use of this compound in biochemical research and therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways and influencing cellular functions. At higher doses, this compound may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Understanding the dosage effects is essential for determining the therapeutic window and ensuring the safe use of this compound in preclinical and clinical studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of specific metabolites, thereby affecting overall cellular metabolism. For example, this compound may inhibit key enzymes in glycolysis or the citric acid cycle, leading to changes in energy production and metabolic homeostasis. Understanding these metabolic pathways is crucial for elucidating the compound’s role in cellular processes and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that influence its activity and function. This compound can interact with specific transporters or binding proteins, facilitating its uptake and distribution within cells. Additionally, this compound may accumulate in specific tissues or cellular compartments, affecting its localization and activity. Understanding these transport and distribution mechanisms is essential for optimizing the use of this compound in biochemical research and therapeutic applications .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, influencing mitochondrial function and energy production. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its use in biochemical research and therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium 4-butyl-1,3-thiazole-2-carboxylate typically involves the reaction of 4-butyl-1,3-thiazole-2-carboxylic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, where the acid is neutralized by the base to form the potassium salt . The reaction can be represented as follows:
C8H9NO2S+KOH→C8H9NO2SK+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale neutralization reactions using automated reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pH, and concentration, are carefully controlled to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Potassium 4-butyl-1,3-thiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to its corresponding dihydrothiazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
- Potassium 4-methyl-1,3-thiazole-2-carboxylate
- Potassium 4-ethyl-1,3-thiazole-2-carboxylate
- Potassium 4-propyl-1,3-thiazole-2-carboxylate
Uniqueness
Potassium 4-butyl-1,3-thiazole-2-carboxylate is unique due to its butyl substituent, which imparts distinct chemical and physical properties compared to its methyl, ethyl, and propyl analogs . This uniqueness can influence its reactivity, solubility, and biological activity, making it a valuable compound for specific applications .
Properties
IUPAC Name |
potassium;4-butyl-1,3-thiazole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S.K/c1-2-3-4-6-5-12-7(9-6)8(10)11;/h5H,2-4H2,1H3,(H,10,11);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOZULQOWXYNRN-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CSC(=N1)C(=O)[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10KNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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